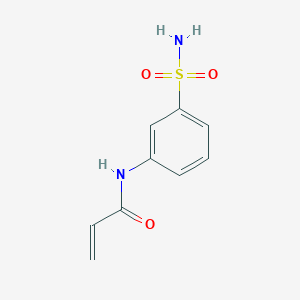

N-(3-sulfamoylphenyl)prop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-sulfamoylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-2-9(12)11-7-4-3-5-8(6-7)15(10,13)14/h2-6H,1H2,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAZOHSLMIURAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Sulfamoylphenyl Prop 2 Enamide and Its Analogs

Advanced Strategies for Core Structure Synthesis

The fundamental architecture of N-(3-sulfamoylphenyl)prop-2-enamide can be assembled through several strategic pathways. These methods primarily focus on the efficient formation of the crucial enamide linkage and the utilization of readily available sulfonamide-based starting materials.

Condensation Reactions for Enamide Formation

The most direct approach to forming the this compound scaffold is through the condensation of 3-aminobenzenesulfonamide (B1265440) with an activated acrylic acid derivative. A common and effective method involves the acylation of 3-aminobenzenesulfonamide with acryloyl chloride. elsevierpure.comsemopenalex.orgnih.gov This reaction is typically performed in the presence of a base, such as triethylamine (B128534) or an excess of sodium hydroxide (B78521) under Schotten-Baumann conditions, to neutralize the hydrogen chloride byproduct and facilitate the nucleophilic attack of the amine on the acyl chloride. elsevierpure.comsemopenalex.org The choice of solvent can influence the reaction, with dichloromethane (B109758) often being a suitable medium. elsevierpure.com

Alternatively, coupling reagents commonly used in peptide synthesis can be employed to facilitate the amide bond formation between 3-aminobenzenesulfonamide and acrylic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) can effectively activate the carboxylic acid, enabling a clean and high-yielding condensation. rsc.org

A general scheme for the condensation reaction is presented below:

Table 1: Examples of Condensation Reactions for Enamide Formation

| Amine | Acylating Agent | Coupling Reagent/Base | Solvent | Product | Reference |

| 4-Aminobenzene-1-sulfonamide | Benzoic Acid Derivatives | EDCI/HOBt | Not specified | N-(4-sulfamoylphenyl)benzamide derivatives | rsc.org |

| Sulfanilamide (B372717) | Acryloyl Chloride | Triethylamine | Methyl Ethyl Ketone | N-((4-aminosulfonyl)phenyl)acrylamide | semopenalex.org |

| 3-Aminopropyl)morpholine | Acryloyl Chloride | Sodium Hydroxide | Acetonitrile | N-(3-Morpholinopropyl)acrylamide | youtube.com |

Sulfanilamide-Derived Building Block Approaches

The structural motif of this compound is closely related to sulfanilamide, a well-known antibacterial agent. nih.gov Consequently, derivatives of sulfanilamide serve as versatile building blocks for the synthesis of the target compound and its analogs. uniss.itorganic-chemistry.org The primary amino group of sulfanilamide and its derivatives is a key functional handle for elaboration. acs.org

For the synthesis of this compound, 3-aminobenzenesulfonamide, an isomer of sulfanilamide, is the direct precursor. This starting material can be prepared from 3-nitrobenzenesulfonyl chloride by reaction with an amine, such as aqueous methylamine, followed by reduction of the nitro group. Once obtained, the 3-aminobenzenesulfonamide can be acylated as described in the previous section.

Furthermore, modifications on the sulfamoyl nitrogen (N1) or the aniline (B41778) nitrogen (N4) of the sulfanilamide scaffold can lead to a diverse range of analogs. For instance, N1-substituted sulfonamides can be prepared and then the aromatic amino group can be acylated to introduce the prop-2-enamide moiety.

Table 2: Synthesis of Precursors from Sulfonamide Building Blocks

| Starting Material | Reagents | Product | Reference |

| 3-Nitrobenzenesulfonyl chloride | 40% Aqueous methylamine | N-Methyl-3-nitrobenzenesulfonamide | |

| Acetanilide | Chlorosulfonic acid, then ammonia | p-Aminobenzenesulfonamide (Sulfanilamide) |

Chemical Derivatization and Functionalization Techniques

Following the synthesis of the core this compound structure, further chemical modifications can be introduced to explore the structure-activity relationship and develop novel molecular architectures.

Selective Acylation Methods for Amide Modifications

The amide functionality within the this compound structure, while generally stable, can be a site for further modification, although this is less common than modifications at the sulfonamide or the aromatic ring. Selective acylation of the sulfonamide nitrogen is a more prevalent strategy for derivatization. N-acylation of sulfonamides can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base. More advanced methods utilize N-acylbenzotriazoles, which are efficient neutral coupling reagents, to produce N-acylsulfonamides in high yields.

While direct modification of the propenamide nitrogen is challenging without affecting other parts of the molecule, derivatization of the starting amine prior to condensation offers a viable route to analogs with modified amide moieties.

Exploration of Cyclization Reactions for Novel Molecular Architectures

The enamide moiety in this compound and its analogs is a versatile synthon for various cyclization reactions, leading to the formation of diverse N-heterocyclic scaffolds. These reactions can proceed through different mechanisms, including radical, pericyclic, or transition-metal-catalyzed pathways.

For instance, N-arylacrylamides can undergo intramolecular cyclization to form oxindoles. A copper-catalyzed oxidative cyclization of acrylamide (B121943) derivatives with non-activated ketones has been reported to generate 3,3-disubstituted oxindoles. Another approach involves the radical cyclization of N-phenylpent-4-enamides, initiated by a trifluoromethylthiolating reagent, to construct γ-lactams. These strategies could potentially be adapted to this compound to generate novel heterocyclic systems fused to the phenylsulfonamide core.

The aza-Prins cyclization, where the enamide is protonated to form an iminium ion that is subsequently attacked by a nucleophile, is another powerful tool for constructing complex nitrogen-containing rings.

Table 3: Examples of Cyclization Reactions of Acrylamide Derivatives

| Substrate | Reagents | Product Type | Reference |

| Acrylamide derivatives | Non-activated ketones, Copper catalyst | 3,3-Disubstituted oxindoles | |

| N-phenylpent-4-enamides | AgSCF₃, K₂S₂O₈, Cu(OAc)₂ | SCF₃-substituted γ-lactams | |

| N-(o-ethynylaryl)-acrylamides | Fenton's reagent, Microwave | 2-Quinolinone-fused γ-lactones |

Microwave-Assisted Synthetic Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and improved purity of products compared to conventional heating methods. This technology has been successfully applied to various steps in the synthesis of this compound and its analogs.

The synthesis of sulfonamides directly from sulfonic acids or their sodium salts can be efficiently achieved under microwave irradiation. This approach often avoids the need for the preparation and handling of unstable sulfonyl chlorides. For example, a microwave-assisted, one-pot synthesis of sulfonamides from sulfonic acids using 2,4,6-trichloro--triazine (TCT) as an activating agent has been developed.

Furthermore, the cyclization of acrylamides can be significantly accelerated using microwave assistance. A protocol for the copper-catalyzed oxidative cyclization of acrylamide derivatives to form 3,3-disubstituted oxindoles has been successfully implemented using microwave heating. The synthesis of various heterocyclic systems, such as quinolines and pyrazolopyrimidines, from precursors that can be derived from acrylamides has also been shown to be highly efficient under microwave conditions.

Table 4: Microwave-Assisted Synthesis Examples

| Reaction Type | Substrates | Conditions | Product | Reference |

| Sulfonamide Synthesis | Sulfonic acids, Amines | TCT, Triethylamine, NaOH, Microwave | Sulfonamides | |

| Acyl Sulfonamide Synthesis | Aryl halides, Sulfonamides, Mo(CO)₆ | Palladium catalyst, Microwave | Aromatic acyl sulfonamides | rsc.org |

| Cyclization | Acrylamide derivatives, Ketones | Copper catalyst, Microwave | 3,3-Disubstituted oxindoles | |

| Heterocycle Synthesis | N-(o-ethynylaryl)-acrylamides | Fenton's reagent, Microwave | 2-Quinolinone-fused γ-lactones |

Structure Activity Relationship Sar Studies of N 3 Sulfamoylphenyl Prop 2 Enamide Derivatives

Correlative Analysis of Chemical Modifications and Biological Activity

The biological activity of N-(3-sulfamoylphenyl)prop-2-enamide derivatives is intricately linked to their chemical structures. A correlative analysis of modifications to the phenyl ring, the prop-2-enamide moiety, and the introduction of heterocyclic systems has provided a foundational understanding of their mechanism of action at a molecular level.

The substitution pattern on the phenyl ring of N-(3-sulfamoylphenyl)amide derivatives plays a critical role in determining their inhibitory potency and selectivity against various biological targets. For instance, in the context of inhibiting Trypanosoma brucei leucyl-tRNA synthetase (TbLeuRS), the position and nature of substituents on the phenyl ring have been shown to be crucial. nih.gov

Studies on a series of N-(3-sulfamoylphenyl)amides have demonstrated that modifications to the phenyl ring can lead to significant changes in activity. For example, the introduction of different substituents on the benzene (B151609) ring of sulfamoyl benzamide (B126) derivatives has been shown to modulate their selective inhibition of human nucleotide-binding domain and leucine-rich repeat-containing protein (h-NTPDases). nih.gov The presence of halogen atoms, such as chlorine and bromine, on the phenyl ring can enhance the inhibitory potency against specific isoforms of h-NTPDases. nih.gov For example, the compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as a potent inhibitor of h-NTPDase1. nih.gov

Furthermore, the substitution on the aniline (B41778) ring of related benzanilides has a strong influence on their antiplasmodial activity. The nature and size of the substituents can significantly impact both the efficacy and cytotoxicity of the compounds.

The prop-2-enamide moiety, also known as an acrylamide (B121943) group, is a key structural feature in many biologically active compounds. This functional group can act as a Michael acceptor, allowing for potential covalent interactions with nucleophilic residues, such as cysteine, in the active site of target proteins. This covalent bond formation can lead to irreversible inhibition and prolonged duration of action.

The incorporation of heterocyclic rings, such as furan (B31954) and thiazole (B1198619), into the structure of this compound derivatives can significantly alter their pharmacological profiles. Heterocycles can introduce new interaction points with the biological target, modify the physicochemical properties of the molecule, and influence its metabolic stability. mdpi.com

For example, sulfonamides containing various heterocyclic rings, including furan and thiazole, have been investigated for a wide range of biological activities, such as anticancer and anti-infective properties. mdpi.com The introduction of a thiazole moiety, in particular, has been a successful strategy in the development of drugs with diverse therapeutic applications, including antimicrobial, anticonvulsant, and anti-inflammatory agents. In some instances, the presence of a thiazole ring is crucial for the observed biological effect.

The synthesis of novel heterocyclic compounds containing a sulfonamide moiety has been explored to develop inhibitors of enzymes like cyclooxygenase-2 (COX-2). scirp.org Molecular docking studies of these compounds have indicated that the heterocyclic scaffold can suitably position the molecule within the active site of the target enzyme. scirp.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. jocpr.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective derivatives. jocpr.com These models are built using molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity, electronic effects, and steric parameters. nih.gov

While specific QSAR studies solely focused on this compound derivatives are not extensively documented in the public domain, the principles of QSAR are broadly applicable to this class of compounds. A typical QSAR study would involve:

Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, would be used to build a model that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques. biolscigroup.usresearchgate.net

Such a model could provide valuable insights into the key structural features that govern the activity of these compounds and facilitate the rational design of new derivatives with improved pharmacological properties.

Pharmacophore Elucidation for Rational Molecular Design

Pharmacophore modeling is another powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. A pharmacophore model represents the key interaction points between a ligand and its biological target, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

For this compound derivatives, a pharmacophore model would likely include:

A hydrogen bond donor/acceptor feature associated with the sulfonamide group.

An aromatic/hydrophobic feature corresponding to the phenyl ring.

A hydrogen bond acceptor from the amide carbonyl group.

A potential covalent interaction site at the prop-2-enamide double bond.

Molecular Mechanisms and in Vitro Biological Target Investigations

Carbonic Anhydrase (CA) Inhibition Profile of N-(3-sulfamoylphenyl)prop-2-enamide Derivatives

The sulfamoylphenyl moiety is a well-established pharmacophore known for its ability to inhibit carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The inhibition of these enzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer.

Studies on derivatives of N-(3-sulfamoylphenyl)amide have revealed significant inhibitory activity against cytosolic human carbonic anhydrase isoforms hCA I and hCA II. For instance, a series of N-(3-sulfamoylphenyl)propanamide and benzamide (B126) derivatives were synthesized and evaluated for their inhibitory effects. nih.gov One of the most effective inhibitors in this series demonstrated potent inhibition against both hCA I and hCA II. nih.gov

In a related class of compounds, N-((4-sulfamoylphenyl)carbamothioyl) amides, which share the sulfamoylphenyl scaffold, have been extensively studied for their inhibition of hCA I, hCA II, and hCA VII. tuni.finih.govuq.edu.autuni.fimdpi.com These studies have shown that many of these derivatives exhibit potent, low nanomolar inhibition against these isoforms. tuni.finih.govuq.edu.autuni.fimdpi.com For example, many of the evaluated compounds in one study displayed better inhibition against hCA I, hCA II, and hCA VII compared to the standard drug, acetazolamide. tuni.finih.govmdpi.com Specifically, inhibition constants (Kᵢ) were in the range of 13.3–87.6 nM for hCA I, 5.3–384.3 nM for hCA II, and 1.1–13.5 nM for hCA VII. tuni.finih.govtuni.fimdpi.com

The investigation of sulfamoylphenyl derivatives extends to their effects on mycobacterial CAs, which are essential for the survival of pathogens like Mycobacterium tuberculosis. The N-((4-sulfamoylphenyl)carbamothioyl) amide series was also tested against three β-CA isoforms from M. tuberculosis: MtCA1, MtCA2, and MtCA3. tuni.finih.govuq.edu.aumdpi.com

The results indicated effective inhibition of MtCA1 and MtCA2 by these compounds. tuni.finih.govmdpi.com MtCA2 was found to be the most sensitive to these inhibitors, with ten out of twelve evaluated compounds showing Kᵢ values in the low nanomolar range. tuni.finih.govmdpi.com In contrast, MtCA3 was poorly inhibited by this series of sulfonamides. tuni.finih.gov Another study on different sulfonamide derivatives also reported inhibitory activity against mtCA 3, with Kᵢ values ranging from 127 nM to 2.12 µM. nih.gov

The inhibitory potency of these compounds is quantified by their inhibitor constants (Kᵢ). For the N-(3-sulfamoylphenyl)propanamide/benzamide derivatives, a particularly effective compound exhibited Kᵢ values of 0.22 ± 0.01 µM for hCA I and 0.33 ± 0.05 µM for hCA II. nih.gov

In the broader class of N-((4-sulfamoylphenyl)carbamothioyl) amides, the Kᵢ values against human and mycobacterial CAs have been thoroughly documented. tuni.finih.govtuni.fimdpi.com

Table 1: Inhibition Constants (Kᵢ) of N-((4-sulfamoylphenyl)carbamothioyl) Amide Derivatives Against Human CA Isoforms

| Compound Class | hCA I (nM) | hCA II (nM) | hCA VII (nM) |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | 13.3–87.6 | 5.3–384.3 | 1.1–13.5 |

| Acetazolamide (Standard) | 250 | 12.5 | 2.5 |

Data sourced from multiple studies on a series of related compounds. tuni.finih.govtuni.fimdpi.com

Table 2: Inhibition Constants (Kᵢ) of N-((4-sulfamoylphenyl)carbamothioyl) Amide Derivatives Against Mycobacterial CA Isoforms

| Compound Class | MtCA1 (nM) | MtCA2 (nM) | MtCA3 (nM) |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | Effective Inhibition | Low Nanomolar Range | 446.6–9396 |

| Acetazolamide (Standard) | - | - | 104 |

Data sourced from multiple studies on a series of related compounds. tuni.finih.govtuni.fi

Kinetic assays, such as the hydration of CO₂ and the hydrolysis of 4-nitrophenylacetate, are employed to determine these values and understand the mechanism of inhibition. nih.gov

Achieving isoform selectivity is a critical goal in the design of CA inhibitors to minimize off-target effects. Studies on sulfamoylphenyl derivatives have shown varying degrees of selectivity. For instance, some sulfonamides exhibit selectivity for hCA I, while others are more selective for hCA II. nih.gov The search for isoform-selective inhibitors is ongoing, with the aim of developing more targeted therapies. nih.gov

The mechanism of inhibition for these compounds generally involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This interaction blocks the normal catalytic activity of the enzyme. The nature of the substituents on the phenyl ring and the acrylamide (B121943) moiety can influence the binding affinity and selectivity for different CA isoforms.

Antimicrobial Activity Investigations of Related Sulfamoylphenyl-Acrylamide Derivatives

The sulfonamide group is a well-known feature of antibacterial drugs. Consequently, derivatives of sulfamoylphenyl-acrylamide have been investigated for their potential antimicrobial properties.

The synthesis of various heterocyclic compounds from precursors like 3-oxo-3-phenyl-N-(4-sulfamoylphenyl)propionamide has led to the creation of novel acrylamide derivatives. nih.gov An antimicrobial evaluation of some of these synthesized products revealed that four compounds had moderate activities, and one showed high activity. nih.gov

Further research into other classes of acrylamide derivatives has demonstrated their potential as antibacterial agents. For example, some N-Mannich bases of 5-nitro-3-phenyliminoindol-2(3H)-ones showed growth inhibition of Gram-positive bacteria but had little to no activity against Gram-negative bacteria. nih.gov In other studies, newly synthesized sulfonamides have shown good to moderate inhibitory potential against various gram-negative and gram-positive bacterial strains. researchgate.net The development of polyacrylamide-based copolymers has also been reported as a strategy to create broad-spectrum antibiotics. rsc.org

While direct and comprehensive data on the antibacterial efficacy of this compound is not extensively available in the reviewed literature, the activity of related sulfamoylphenyl and acrylamide derivatives suggests that this compound class warrants further investigation as potential antimicrobial agents.

of this compound

The chemical compound this compound is a molecule of interest in medicinal chemistry due to its structural features, which suggest potential interactions with biological targets. This article explores the theoretical molecular mechanisms and investigates the in vitro biological target interactions of this compound, focusing on its potential antifungal potency and its interactions with other enzymatic or receptor targets based on studies of structurally related compounds.

The biological activity of this compound can be inferred from the activities of its constituent chemical moieties: the sulfamoylphenyl group and the prop-2-enamide (acrylamide) tail. The sulfonamide group is a well-established pharmacophore in a variety of therapeutic agents, while the acrylamide group is a known reactive moiety that can participate in covalent interactions with biological nucleophiles.

The antifungal potential of this compound is supported by research on related sulfonamide-containing compounds. Arylsulfonamides have demonstrated notable antifungal activity against various fungal species.

Detailed research findings from a study on N-[p-(substituted sulfamoyl)phenyl]-α-campholenamide compounds, which share the N-(sulfamoylphenyl)amide core structure, revealed varying degrees of antifungal activity against Fusarium graminearum and Fusarium oxysporum f. cucumerinum. oriprobe.com The substitution on the sulfamoyl nitrogen was shown to influence the antifungal efficacy. For instance, compound Ⅵe , N-[p-(thiazol-2-yl) aminosulfonyl]phenyl-α-campholenamide, exhibited significant inhibition of both fungal species at a concentration of 50 μg/mL. oriprobe.com

Another study on novel arylsulfonamides demonstrated their efficacy against Candida species. nih.gov This research identified that modifications of a hit compound, N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide, could lead to derivatives with fungicidal effects against Candida glabrata. nih.gov These findings suggest that the sulfamoylphenyl moiety is a key contributor to the antifungal properties of this class of compounds.

The data from these studies on structurally similar compounds allow for an estimation of the potential antifungal activity of this compound.

Table 1: Antifungal Activity of Structurally Related Sulfonamide Compounds

| Compound | Fungal Species | Concentration (μg/mL) | Inhibition Ratio (%) | Reference |

|---|---|---|---|---|

| N-[p-(thiazol-2-yl) aminosulfonyl]phenyl-α-campholenamide (Ⅵe) | Fusarium graminearum | 50 | 71.3 | oriprobe.com |

It is important to note that the acrylamide portion of this compound could also contribute to its antifungal activity. Acrylamide derivatives have been investigated as antifungal agents, with their mechanism often attributed to the disruption of cellular processes through covalent modification of key enzymes or proteins.

The N-(3-sulfamoylphenyl)amide scaffold has been identified as a versatile pharmacophore for targeting various enzymes. A significant study focused on the design and synthesis of N-(3-sulfamoylphenyl)amides as inhibitors of leucyl-tRNA synthetase (LeuRS) from Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. nih.gov This enzyme is crucial for protein synthesis in the parasite, making it an attractive drug target.

The study revealed that derivatives of N-(3-sulfamoylphenyl)amide could potently inhibit T. brucei LeuRS (TbLeuRS). The most potent compounds from this series exhibited IC₅₀ values in the sub-micromolar range, representing a significant improvement over the initial hit compound. nih.gov The structure-activity relationship (SAR) studies highlighted the importance of the N-(3-sulfamoylphenyl) moiety for binding to the enzyme's active site.

Table 2: Inhibitory Activity of N-(3-sulfamoylphenyl)amide Derivatives against T. brucei Leucyl-tRNA Synthetase (TbLeuRS)

| Compound | TbLeuRS IC₅₀ (μM) | Reference |

|---|---|---|

| 74 | 0.24 | nih.gov |

| 91 | 0.25 | nih.gov |

Furthermore, the acrylamide moiety of this compound is a known Michael acceptor, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in enzyme active sites. Research on the parent compound, acrylamide, has shown that it can inhibit the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov This inhibition is thought to occur through covalent modification of the enzyme's active site cysteine residue. This suggests that this compound could potentially target enzymes with susceptible cysteine residues.

Other studies on N-phenylsulfonamide derivatives have demonstrated inhibitory activity against carbonic anhydrases (CA I and II) and cholinesterases (AChE and BChE), with some compounds showing potent inhibition with Kᵢ values in the nanomolar range. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Analyses for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. In the context of drug discovery, it is used to predict the interaction between a ligand and a protein's binding site. For sulfonamide-containing compounds like N-(3-sulfamoylphenyl)prop-2-enamide, a primary target for such studies is the family of carbonic anhydrase (CA) enzymes, which are zinc-containing metalloenzymes.

Studies on analogous sulfonamide derivatives have shown that the sulfamoyl group is crucial for binding to the zinc ion in the active site of carbonic anhydrases. The interaction typically involves the coordination of the sulfonamide nitrogen and one of the oxygen atoms to the Zn(II) ion.

Furthermore, hydrogen bonding plays a significant role in stabilizing the ligand-protein complex. For instance, in studies of related sulfonamide inhibitors with human carbonic anhydrase II (hCA II), hydrogen bonds are commonly observed between the sulfonamide group and key amino acid residues such as Thr199. nih.gov Van der Waals forces also contribute significantly to the binding, particularly with hydrophobic residues within the active site cavity. nih.gov

The binding affinities of various sulfonamide derivatives to different carbonic anhydrase isoforms have been investigated. For example, some N-substituted-β-d-glucosamine derivatives incorporating benzenesulfonamides have shown potent inhibitory activity against human carbonic anhydrase IX (hCA IX), with IC50 values in the nanomolar range. nih.gov Similarly, novel carbohydrate-based sulfonamide derivatives have demonstrated high selectivity and binding affinity for hCA II. nih.gov

Table 1: Predicted Binding Affinities and Interactions of Related Sulfonamide Derivatives with Carbonic Anhydrase Isoforms

| Compound/Derivative Class | Target Isoform | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

| Triazole Benzene (B151609) Sulfonamides | hCA IX | -8.1 to -9.2 | Gln92, Thr200, Asn66, His68 | Hydrogen Bonding, Hydrophobic Interactions |

| N-substituted-β-d-glucosamine derivatives | hCA IX | Not explicitly stated (IC50 = 10.01 nM for most potent) | Not explicitly detailed | Not explicitly detailed |

| Carbohydrate-based sulfonamides | hCA II | Not explicitly stated (Improved affinity over parent) | Not explicitly detailed | Not explicitly detailed |

This table is illustrative and based on findings for related sulfonamide compounds, not this compound itself.

The primary mechanism of inhibition for sulfonamides against carbonic anhydrases is the binding of the deprotonated sulfonamide group to the Zn(II) ion in the enzyme's active site. This binding event displaces a water molecule or hydroxide (B78521) ion that is essential for the catalytic hydration of carbon dioxide. nih.gov Molecular docking studies on various sulfonamide derivatives consistently predict this direct interaction with the zinc ion as the cornerstone of their inhibitory activity. nih.govnih.govuni.lu The orientation of the rest of the molecule within the active site, governed by hydrogen bonds and hydrophobic interactions, then determines the inhibitor's potency and selectivity for different CA isoforms.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their stability, reactivity, and spectroscopic characteristics.

DFT studies on sulfonamide derivatives have been used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

For a novel sulfonamide compound, ({4-nitrophenyl}sulfonyl)tryptophan, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were performed to complement experimental findings. nih.gov Similarly, DFT studies on 3-(2,6-dichlorophenyl)-acrylamide have been used to analyze its electronic properties and reactive sites. researchgate.net These studies help in understanding the charge distribution and the regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Table 2: Representative DFT Calculation Results for Analogous Compounds

| Compound | DFT Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Sulfamerazine | Not specified | Not specified | Not specified | Not specified |

| Sulfamethoxazole | Not specified | Not specified | Not specified | Not specified |

| ({4-nitrophenyl}sulfonyl)tryptophan | B3LYP/6-311++G(d,p) | Not specified | Not specified | Not specified |

| 3-(2,6-dichlorophenyl)-acrylamide | Not specified | Not specified | Not specified | Not specified |

This table highlights the application of DFT to similar compounds; specific values for this compound are not available.

The prop-2-enamide moiety in this compound can exist as E- and Z-isomers due to the restricted rotation around the carbon-carbon double bond. The E-isomer, where the substituents are on opposite sides of the double bond, is generally more stable than the Z-isomer (cis), where they are on the same side. mdpi.com Quantum chemical calculations can be used to determine the relative energies of these isomers and predict the more stable conformation. The IUPAC name for a related compound, 3-Furan-2-yl-N-(4-sulfamoylphenyl)acrylamide, is specified as the (E)-isomer, suggesting its higher stability. mdpi.com

Molecular Dynamics Simulations of Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time. These simulations can assess the stability of the binding mode predicted by molecular docking and reveal conformational changes in both the ligand and the protein upon binding.

MD simulations have been successfully applied to study the complexes of sulfonamide derivatives with their target proteins. For instance, 100-nanosecond MD simulations of triazole benzene sulfonamide derivatives complexed with hCA IX demonstrated the stability of the ligand-protein interactions. researchgate.net The analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond occupancy during the simulation can confirm the stability of the complex and the persistence of key interactions. nih.govresearchgate.net Such studies on compounds analogous to this compound suggest that it would likely form a stable complex with its target protein, with the sulfamoyl group anchored to the active site.

Virtual Screening and Ligand-Based Drug Design Methodologies

Computational approaches, particularly virtual screening and ligand-based drug design, have been instrumental in the exploration of derivatives based on the sulfamoylphenyl scaffold for therapeutic applications. These methodologies leverage the known structural features of active compounds to identify novel drug candidates from large chemical databases.

A notable study in this domain focused on a series of novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.gov This research exemplifies the application of ligand-based methods, including pharmacophore modeling and molecular docking, to elucidate the structure-activity relationships and guide the design of potent inhibitors. nih.gov

The investigation commenced with the synthesis of a library of spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives. nih.gov These compounds were then subjected to a battery of in silico analyses to predict their drug-like properties and binding affinities for the Mpro active site. nih.gov The computational workflow involved pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features required for biological activity, and molecular docking simulations to predict the binding conformation and energy of the ligands within the target protein's binding pocket. nih.gov

The results of the molecular docking studies revealed promising binding affinities for the synthesized compounds, with binding energy scores indicating a strong potential for Mpro inhibition. nih.gov Specifically, two compounds, designated as compound 5 and compound 6 , emerged as the most promising candidates with binding energies of -7.22 kcal/mol and -7.33 kcal/mol, respectively. nih.gov These values are comparable to that of the standard drug Nirmatrelvir, highlighting the potential of these sulfamoylphenyl derivatives as effective viral protease inhibitors. nih.gov

Furthermore, Density Functional Theory (DFT) analysis was employed to probe the electronic properties of the top-ranked compounds. nih.gov The calculated HOMO-LUMO energy gap (ΔE), a descriptor of chemical reactivity and stability, was found to be lower for compounds 5 and 6 compared to Nirmatrelvir. nih.gov This suggests favorable charge transfer characteristics at the molecular level, which could contribute to their inhibitory activity. nih.gov

The collective findings from these computational studies underscore the utility of virtual screening and ligand-based drug design in identifying and optimizing novel drug candidates based on the N-(sulfamoylphenyl) chemical motif. The detailed insights into the binding interactions and electronic properties provide a rational basis for the further development of these compounds as potential therapeutics. nih.gov

| Compound | Binding Energy (kcal/mol) |

| Compound 5 | -7.22 |

| Compound 6 | -7.33 |

| Compound 8 | -6.54 |

| Compound 9 | -6.54 |

Future Research Directions and Translational Perspectives for N 3 Sulfamoylphenyl Prop 2 Enamide

Design and Synthesis of Novel Chemical Probes for Target Validation

The foundation of developing any new therapeutic agent is the definitive identification and validation of its biological target. nih.gov For N-(3-sulfamoylphenyl)prop-2-enamide, the design and synthesis of specialized chemical probes are a critical first step. These probes are small-molecule compounds designed to help investigate and understand the biological consequences of modulating a specific protein target. thermofisher.com

Future research should focus on creating probes that can confirm the engagement of this compound with its intended target in a cellular context. This can be achieved by appending a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the core structure of the parent compound. The acrylamide (B121943) group provides a convenient handle for such modifications, though care must be taken to ensure that the addition of the tag does not significantly alter the compound's intrinsic activity or cellular permeability.

Another key aspect of probe design is the creation of a "non-reactive" control compound. This would typically involve saturating the double bond of the prop-2-enamide group to form N-(3-sulfamoylphenyl)propanamide. This control probe, which is incapable of covalent bond formation, is essential for distinguishing specific, covalent interactions from non-specific binding events in cellular and in vivo experiments.

Table 1: Proposed Chemical Probes for Target Validation of this compound

| Probe Type | Proposed Structure/Modification | Purpose |

| Activity-Based Probe | This compound with a terminal alkyne or azide (B81097) for click chemistry ligation to a reporter tag. | To enable visualization and pull-down of cellular targets. |

| Negative Control Probe | N-(3-sulfamoylphenyl)propanamide (saturated acrylamide bond). | To differentiate covalent from non-covalent binding and to control for off-target effects not related to covalent modification. |

| Photoaffinity Probe | Incorporation of a diazirine or benzophenone (B1666685) group onto the phenylsulfonamide scaffold. | To allow for light-induced cross-linking to interacting proteins, aiding in the identification of both covalent and non-covalent binders. |

Development of Advanced Synthetic Strategies for Enhanced Analog Libraries

To fully explore the therapeutic potential of this compound, the development of a diverse library of analogs is necessary. Advanced synthetic strategies will be crucial for efficiently generating these analogs, allowing for a systematic exploration of the structure-activity relationship (SAR).

Future synthetic efforts should focus on modular approaches that allow for rapid diversification at multiple points of the molecule. This includes:

Varying the Sulfonamide Substituent: Replacing the phenyl group with a wide range of aromatic and aliphatic groups to modulate potency, selectivity, and pharmacokinetic properties.

Modifying the Acrylamide Moiety: Introducing substituents on the acrylamide backbone to fine-tune reactivity and explore interactions with different amino acid residues in the target's binding pocket.

Altering the Linker: Changing the connectivity and nature of the linker between the sulfonamide and acrylamide groups to optimize the spatial orientation of the molecule within the target's active site.

The use of high-throughput synthesis and purification techniques will be instrumental in accelerating the generation of these analog libraries.

Deeper Mechanistic Elucidation of Observed Biological Activities

While the acrylamide group suggests a mechanism of covalent inhibition, a deeper understanding of the biological activities of this compound is required. sahmri.org.au Future research should employ a combination of biochemical, biophysical, and cell-based assays to elucidate its precise mechanism of action.

Key research questions to be addressed include:

Target Identification: Which specific protein(s) does this compound covalently modify? Mass spectrometry-based proteomics, in conjunction with the chemical probes described in section 6.1, will be a powerful tool for identifying the cellular targets.

Enzyme Kinetics: If the target is an enzyme, detailed kinetic studies are needed to characterize the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and to determine the rate of covalent modification.

Structural Biology: Obtaining a high-resolution crystal structure of this compound bound to its target protein will provide invaluable insights into its binding mode and the specific amino acid residue it modifies. This information can then guide the rational design of more potent and selective analogs.

Exploration of Emerging Therapeutic Applications Beyond Current Indications

The structural motifs within this compound, namely the sulfonamide and the acrylamide, are present in compounds with a wide range of biological activities. This suggests that this compound and its analogs could have therapeutic potential in multiple disease areas.

Future research should explore the efficacy of this compound class in preclinical models of various diseases, including:

Oncology: Many targeted cancer therapies are covalent inhibitors that modify key signaling proteins. The potential of this compound to inhibit kinases or other proteins involved in cancer cell proliferation and survival should be investigated.

Inflammatory Diseases: The acrylamide moiety is a feature of fumarates, which have immunomodulatory and anti-inflammatory properties. nih.govnih.gov The potential for this compound to modulate inflammatory pathways, such as NF-κB or Nrf2, warrants investigation in models of diseases like rheumatoid arthritis or inflammatory bowel disease.

Neurological Disorders: Given the emerging interest in covalent inhibitors for neurological targets, the neuroprotective or neuromodulatory effects of this compound class could be explored in models of neurodegenerative diseases or chronic pain. nih.gov

Table 2: Potential Therapeutic Areas for this compound Analogs

| Therapeutic Area | Potential Molecular Target Class | Rationale |

| Oncology | Protein Kinases, Deubiquitinating Enzymes | Covalent inhibition is a validated strategy for cancer therapy. |

| Inflammatory Diseases | Keap1 (Nrf2 pathway), IKK (NF-κB pathway) | The acrylamide core is a known Michael acceptor, capable of modifying cysteine residues in key inflammatory proteins. |

| Neurological Disorders | Enzymes involved in neurotransmitter metabolism, proteins associated with neuroinflammation | Covalent modulation of CNS targets is an emerging area of drug discovery. |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for N-(3-sulfamoylphenyl)prop-2-enamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution between 3-sulfamoylaniline and acryloyl chloride. Key parameters include:

- Solvent Choice : Use anhydrous dichloromethane or THF to minimize side reactions.

- Temperature : Maintain 0–5°C during acryloyl chloride addition to control exothermicity.

- Stoichiometry : A 1:1.2 molar ratio of aniline to acryloyl chloride improves conversion .

- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity. For optimization, employ Design of Experiments (DoE) to evaluate interactions between temperature, solvent polarity, and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : Prioritize <sup>1</sup>H NMR for olefinic protons (δ 6.2–6.8 ppm, doublet of doublets) and sulfonamide NH (δ 7.5–8.0 ppm, broad singlet). <sup>13</sup>C NMR should confirm the carbonyl (δ ~165 ppm) and sulfonamide (δ ~125–130 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS should show [M+H]<sup>+</sup> at m/z 254.06 (calculated for C9H10N2O3S).

- FT-IR : Validate the acrylamide C=O stretch (~1650 cm<sup>−1</sup>) and sulfonamide S=O asymmetric/symmetric stretches (~1350 and 1150 cm<sup>−1</sup>) .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorometric assays (e.g., COX-2 or HDAC inhibition) with IC50 determination. Include positive controls (e.g., Celecoxib for COX-2) .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay. Normalize results to untreated controls and report % viability at 48–72 hours .

- Solubility Testing : Quantify solubility in PBS and DMSO via HPLC-UV to guide dosing in subsequent assays .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl ring influence the biological activity of this compound derivatives?

- Methodological Answer :

- SAR Analysis : Compare analogs with electron-withdrawing (e.g., -NO2, -CF3) vs. electron-donating (-OCH3, -CH3) groups. For example:

| Substituent | Enzyme Inhibition (IC50, µM) | Solubility (mg/mL) |

|---|---|---|

| -SO2NH2 (Parent) | 2.1 ± 0.3 | 0.12 |

| -NO2 | 0.8 ± 0.2 | 0.08 |

| -OCH3 | 5.4 ± 1.1 | 0.25 |

- Computational Modeling : Perform DFT calculations to correlate substituent Hammett σ values with bioactivity trends .

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Poor in vivo efficacy may arise from rapid clearance (e.g., t1/2 < 2 hours).

- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. Sulfonamide oxidation or acrylamide hydrolysis could reduce activity .

- Dose Escalation : Test higher doses (e.g., 50–100 mg/kg) while monitoring toxicity (e.g., liver enzymes, renal function) .

Q. What computational strategies are recommended for predicting the binding affinity of this compound derivatives to target enzymes, and how can these be validated experimentally?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with COX-2 (PDB: 3LN1). Prioritize poses with hydrogen bonds to Arg120 and hydrophobic contacts with Tyr355.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2 Å).

- Experimental Validation : Validate top candidates via surface plasmon resonance (SPR) to measure KD values. Correlate computational ΔGbinding with SPR data (R<sup>2</sup> > 0.7) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values for this compound across different studies?

- Methodological Answer :

- Assay Standardization : Ensure consistent enzyme sources (e.g., human recombinant vs. bovine), substrate concentrations, and incubation times.

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets. Outliers may arise from batch-to-batch compound variability (e.g., purity < 95%).

- Meta-Analysis : Pool data from ≥3 independent studies using random-effects models. Report heterogeneity via I<sup>2</sup> statistics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.